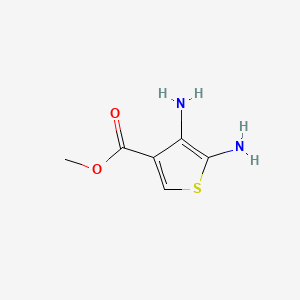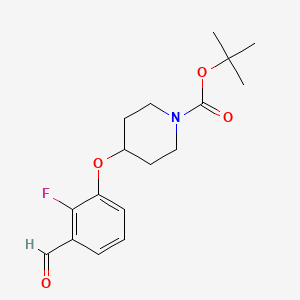![molecular formula C11H9ClN2O3S3 B13897412 Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-2-methylsulfanyl-1,3-thiazole-5-carboxylate](/img/structure/B13897412.png)
Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-2-methylsulfanyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-2-methylsulfanyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a thiophene ring, and various functional groups that contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-2-methylsulfanyl-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of a thiourea derivative with an α-haloketone under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction with a suitable thiophene derivative, such as 5-chlorothiophene-2-carbonyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-2-methylsulfanyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiophene ring can be reduced to form alcohols.
Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, with studies focusing on its mechanism of action and efficacy in various disease models.
Industry: The compound is used in the development of organic semiconductors and as a precursor for the synthesis of advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-2-methylsulfanyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit key enzymes or receptors involved in inflammatory and cancer pathways. The presence of the thiazole and thiophene rings allows it to interact with nucleic acids and proteins, potentially disrupting their normal function and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-[(5-bromothiophene-2-carbonyl)amino]-2-methylsulfanyl-1,3-thiazole-5-carboxylate
- Methyl 4-[(5-fluorothiophene-2-carbonyl)amino]-2-methylsulfanyl-1,3-thiazole-5-carboxylate
- Methyl 4-[(5-methylthiophene-2-carbonyl)amino]-2-methylsulfanyl-1,3-thiazole-5-carboxylate
Uniqueness
The uniqueness of Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-2-methylsulfanyl-1,3-thiazole-5-carboxylate lies in the presence of the chlorine atom in the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C11H9ClN2O3S3 |
|---|---|
Peso molecular |
348.9 g/mol |
Nombre IUPAC |
methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-2-methylsulfanyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H9ClN2O3S3/c1-17-10(16)7-8(14-11(18-2)20-7)13-9(15)5-3-4-6(12)19-5/h3-4H,1-2H3,(H,13,15) |
Clave InChI |
PZJRNUDCFKVFDW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N=C(S1)SC)NC(=O)C2=CC=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate](/img/structure/B13897332.png)






![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B13897385.png)
![Propan-2-yl 2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13897394.png)




![4-[3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B13897435.png)
